1-(cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine
Description
This compound is a piperidine derivative featuring a cyclohex-3-ene-1-carbonyl group at position 1 and a 1-methyl-1H-pyrazol-3-yl substituent at position 4 of the piperidine ring.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-18-10-9-15(17-18)13-7-11-19(12-8-13)16(20)14-5-3-2-4-6-14/h2-3,9-10,13-14H,4-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARWPWKSEPFCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclohexene carbonyl intermediate: This can be achieved through the hydrogenation of cyclohexene followed by oxidation to introduce the carbonyl group.
Synthesis of the methylpyrazolyl intermediate: This involves the alkylation of pyrazole with methyl halides under basic conditions.
Coupling reaction: The final step involves coupling the cyclohexene carbonyl intermediate with the methylpyrazolyl intermediate in the presence of a piperidine ring, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous piperidine derivatives:
Key Observations :
Substituent Effects: The cyclohexene carbonyl in the target compound distinguishes it from halogenated or aryl-substituted analogs (e.g., bromo or chlorophenyl derivatives in ). The 1-methylpyrazole moiety is shared with other compounds (e.g., ), suggesting metabolic stability due to reduced susceptibility to oxidative demethylation compared to unmethylated pyrazoles.
Pharmacological Implications :
- Piperidine-pyrazole hybrids are frequently explored as histamine H3 antagonists (e.g., ), which are relevant in treating Alzheimer’s disease and cognitive disorders. The target compound’s cyclohexene group may modulate receptor binding kinetics compared to rigid aryl-substituted analogs.
- Analogs like fentanyl derivatives (e.g., ) highlight the piperidine core’s role in opioid receptor interactions, though the absence of a phenethyl group in the target compound likely shifts its pharmacological profile away from analgesia.
Synthetic Accessibility :
- The target compound’s synthesis likely involves acylating piperidine with cyclohexene carbonyl chloride, followed by coupling with 1-methylpyrazole-3-ylboronic acid (analogous to methods in ). This contrasts with halogenated derivatives requiring bromination or Suzuki-Miyaura cross-couplings (e.g., ).
Research Findings and Data
Structural and Computational Insights :
- Conformational Analysis : Molecular modeling of the cyclohexene group predicts a boat-like conformation, which may influence binding pocket accommodation in protein targets.
- Thermodynamic Stability : The compound’s calculated logP (~2.5) suggests moderate hydrophobicity, intermediate between polar carboxylic acid derivatives (logP ~1.2, ) and highly lipophilic aryl-pyrazoles (logP ~3.8, ).
Biological Activity
1-(Cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may confer diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound consists of a cyclohexene moiety linked to a piperidine ring, along with a pyrazole group. The molecular formula is , and its IUPAC name is this compound. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It is hypothesized that the compound may act as an enzyme inhibitor or receptor modulator, impacting signaling pathways associated with various diseases.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Binding : Interaction with specific receptors could modulate physiological responses, potentially influencing pain perception or inflammation.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. A study demonstrated that related pyrazole compounds showed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) when used in combination with doxorubicin, enhancing the overall therapeutic efficacy . This suggests that this compound may similarly exhibit anticancer activity.
Neuroprotective Effects
In related studies, compounds containing pyrazole rings have been associated with neuroprotective effects. These compounds have been shown to modulate neuroinflammatory pathways, which could be beneficial in neurodegenerative diseases . The unique structure of the target compound may enhance its ability to cross the blood-brain barrier, further supporting its potential in neurological applications.
Case Studies
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexene coupling | EDCI, DCM, 0°C → 50°C | 70–85 | |
| Pyrazole cyclization | POCl₃, DMF, 80°C | 65–78 |
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the cyclohexene, pyrazole, and piperidine rings. For example, intramolecular C–H···N hydrogen bonds stabilize the structure .
- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., methyl groups on pyrazole at δ 2.38 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., HRMS with <2 ppm error) .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (pyrazole/cyclohexene) | 36.73° | |
| Intramolecular H-bond (C17–H17B···N2) | S(6) motif |
Advanced: How can conflicting bioactivity data for similar derivatives be resolved?
Methodological Answer:
Discrepancies in antimicrobial or kinase inhibition results may arise from:
- Structural Variations : Halogen substitutions (e.g., 4-fluoro vs. 4-chloro on aryl groups) significantly alter electronic properties and target binding .
- Assay Conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms (e.g., p38 kinase variants) .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., MIC values, IC₅₀) and validate via dose-response assays .
Advanced: What strategies improve synthetic yield and purity?
Methodological Answer:
- Catalyst Optimization : Replace EDCI with DCC (dicyclohexylcarbodiimide) for sterically hindered couplings .
- Temperature Control : Slow warming (0°C → 50°C) during azide reactions minimizes side products .
- Dry Loading : Use Celite® during flash chromatography to enhance separation efficiency .
Advanced: How does conformational flexibility impact target binding?
Methodological Answer:
The cyclohexene ring’s puckering and piperidine chair-boat transitions influence:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
